molecular formula C12H22F6N2O4S2 B1495513 1-Methyl-1-pentylpyrrolidinium Bis(trifluoromethanesulfonyl)imide CAS No. 380497-17-6

1-Methyl-1-pentylpyrrolidinium Bis(trifluoromethanesulfonyl)imide

Cat. No.: B1495513
CAS No.: 380497-17-6
M. Wt: 436.4 g/mol
InChI Key: UODQEMVTULZGKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1-pentylpyrrolidinium Bis(trifluoromethanesulfonyl)imide is an ionic liquid known for its unique properties such as high thermal stability, non-volatility, and high ionic conductivity. These characteristics make it a valuable compound in various scientific and industrial applications, particularly in the field of electrochemistry.

Biochemical Analysis

Biochemical Properties

1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, this compound can act as a solvent or co-solvent, affecting the solubility and reactivity of biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency and substrate specificity .

Cellular Effects

The effects of 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in stress response and metabolic regulation. Additionally, it can modulate cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This compound can also inhibit or activate enzymes by interacting with their active sites or allosteric sites. Furthermore, it can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide can change over time. This compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to light or high temperatures. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide vary with different dosages in animal models. At low doses, this compound may have minimal effects on physiological processes. At higher doses, it can induce toxic or adverse effects, such as oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level triggers significant changes in biological responses .

Metabolic Pathways

1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound can affect the activity of enzymes involved in energy production, lipid metabolism, and detoxification processes. Additionally, it can alter the levels of key metabolites, such as ATP, NADH, and reactive oxygen species .

Transport and Distribution

Within cells and tissues, 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. This compound can be taken up by cells through passive diffusion or active transport, depending on its concentration and the presence of specific transporters .

Subcellular Localization

The subcellular localization of 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can affect mitochondrial function and energy production. Alternatively, it may localize to the nucleus, influencing gene expression and DNA repair processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1-pentylpyrrolidinium Bis(trifluoromethanesulfonyl)imide typically involves the reaction of 1-methylpyrrolidine with pentyl bromide to form 1-methyl-1-pentylpyrrolidinium bromide. This intermediate is then reacted with lithium bis(trifluoromethylsulfonyl)amide to yield the desired ionic liquid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high purity and yield. The final product is often purified using techniques such as ion exchange and distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1-pentylpyrrolidinium Bis(trifluoromethanesulfonyl)imide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as halides and organometallic reagents. Reaction conditions typically involve mild temperatures and inert atmospheres to prevent degradation of the ionic liquid .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrrolidinium salts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-1-pentylpyrrolidinium Bis(trifluoromethanesulfonyl)imide is unique due to its specific combination of a pentyl group and the bis(trifluoromethylsulfonyl)amide anion. This combination provides a balance of hydrophobicity and ionic conductivity, making it particularly effective in applications requiring high thermal stability and non-volatility .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-methyl-1-pentylpyrrolidin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N.C2F6NO4S2/c1-3-4-5-8-11(2)9-6-7-10-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-10H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODQEMVTULZGKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[N+]1(CCCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380497-17-6
Record name 1-Methyl-1-pentylpyrrolidinium Bis(trifluoromethanesulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1-pentylpyrrolidinium Bis(trifluoromethanesulfonyl)imide
Reactant of Route 2
Reactant of Route 2
1-Methyl-1-pentylpyrrolidinium Bis(trifluoromethanesulfonyl)imide
Reactant of Route 3
Reactant of Route 3
1-Methyl-1-pentylpyrrolidinium Bis(trifluoromethanesulfonyl)imide
Reactant of Route 4
1-Methyl-1-pentylpyrrolidinium Bis(trifluoromethanesulfonyl)imide
Reactant of Route 5
Reactant of Route 5
1-Methyl-1-pentylpyrrolidinium Bis(trifluoromethanesulfonyl)imide
Reactant of Route 6
1-Methyl-1-pentylpyrrolidinium Bis(trifluoromethanesulfonyl)imide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.